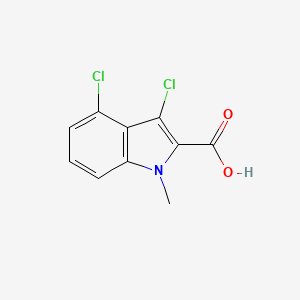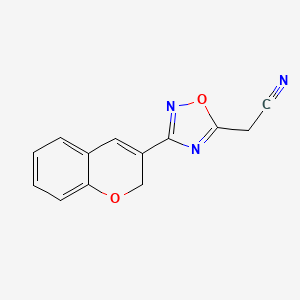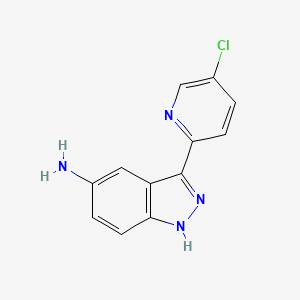
9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester is a chemical compound with the molecular formula C9H11N5O2 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
準備方法
The synthesis of 9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 2,6-diaminopurine with ethyl bromoacetate under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the purine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride. These reactions may target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino groups of the purine ring. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted purine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-9-acetic acid derivatives, while substitution reactions can produce various alkylated or acylated purine compounds .
科学的研究の応用
9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives
Biology: This compound can be used in molecular biology research, particularly in the study of nucleic acids. It can serve as a precursor for the synthesis of nucleotides and nucleosides.
Medicine: Research has shown that purine derivatives, including this compound, have potential antitumor activities. They can inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms[][3].
Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of drugs and other bioactive molecules.
作用機序
The mechanism of action of 9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of DNA replication and cell proliferation . Additionally, it can induce apoptosis in cancer cells through pathways involving lysosomes and mitochondria .
類似化合物との比較
Similar compounds to 9H-Purine-9-acetic acid, 2,6-diamino-, ethyl ester include:
2,6-Diaminopurine: This compound is structurally similar but lacks the acetic acid and ethyl ester groups. It is used in similar applications, particularly in molecular biology.
Ethyl adenine-9-acetate: This compound has a similar structure but with different substituents on the purine ring.
6-Chloro-9H-purine-9-acetic acid, ethyl ester: This compound has a chlorine substituent on the purine ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and biological activities.
特性
CAS番号 |
202343-69-9 |
|---|---|
分子式 |
C9H12N6O2 |
分子量 |
236.23 g/mol |
IUPAC名 |
ethyl 2-(2,6-diaminopurin-9-yl)acetate |
InChI |
InChI=1S/C9H12N6O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3,(H4,10,11,13,14) |
InChIキー |
XQOLGESQFOHIBU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=NC2=C(N=C(N=C21)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11869752.png)

![9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11869755.png)




![11-Phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11869784.png)



